molecular formula C8H12N2O B1520185 [(5-Cyclopropylisoxazol-3-yl)methyl]methylamine CAS No. 1160246-02-5

[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine

Numéro de catalogue: B1520185
Numéro CAS: 1160246-02-5
Poids moléculaire: 152.19 g/mol
Clé InChI: MVFZPZKRCBMBJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine is a chemical compound featuring an isoxazole ring core, a five-membered heterocycle known for its significant role in medicinal chemistry and drug discovery . The isoxazole scaffold is present in a wide array of biologically active molecules and approved drugs, contributing to diverse pharmacological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . The specific substitution pattern on this compound, with a cyclopropyl group and a methylaminomethyl side chain, makes it a valuable intermediate for the synthesis of more complex molecules aimed at exploring new therapeutic areas. This compound serves as a key building block in pharmaceutical research, particularly in the design and development of kinase inhibitors. Its high research value is underscored by its structural similarity to other 5-cyclopropylisoxazole derivatives that have been identified as potent and selective inhibitors of specific kinase targets . For instance, one such derivative has been reported as a highly specific RET kinase inhibitor, demonstrating potent activity against both wild-type and mutant forms of the kinase, which are implicated in certain thyroid and lung cancers . The metabolic stability and selectivity of these analogs make the 5-cyclopropylisoxazole motif a privileged structure in medicinal chemistry campaigns . The compound is provided For Research Use Only and is intended for use in laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

1-(5-cyclopropyl-1,2-oxazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-9-5-7-4-8(11-10-7)6-2-3-6/h4,6,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFZPZKRCBMBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255116
Record name 5-Cyclopropyl-N-methyl-3-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-02-5
Record name 5-Cyclopropyl-N-methyl-3-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-N-methyl-3-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

This compound features an isoxazole ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to isoxazole derivatives. The following table summarizes some key findings regarding the anticancer activity of various related compounds, including IC50 values against different cancer cell lines.

CompoundCancer Cell LineIC50 Value (µM)Reference
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHep-20.74 mg/mL
Compound DA5490.28
Compound EHCT1160.39

These compounds demonstrate significant cytotoxicity against various cancer cell lines, indicating that this compound may exhibit similar properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed based on the behavior of structurally similar compounds:

  • Cell Cycle Arrest : Many isoxazole derivatives induce cell cycle arrest at specific phases, such as G1 or S phase, which prevents cancer cells from proliferating.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, contributing to their anticancer effects.
  • Inhibition of Kinases : Certain derivatives have been noted for their ability to inhibit specific kinases involved in cancer progression.

Case Studies

Several case studies have been conducted to evaluate the efficacy of isoxazole derivatives in preclinical settings:

  • Study on MCF7 Cells : A study found that a derivative similar to this compound exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating potent anticancer activity.
  • Evaluation Against NCI-H460 Cells : Another study reported that a related compound showed an IC50 value of 42.30 µM against NCI-H460 lung cancer cells, suggesting moderate efficacy.

These findings underscore the need for further research into this compound's specific mechanisms and its potential therapeutic applications.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Bruton's Tyrosine Kinase (Btk) Inhibition

One of the significant applications of [(5-Cyclopropylisoxazol-3-yl)methyl]methylamine is in the inhibition of Bruton's Tyrosine Kinase (Btk), which plays a crucial role in immune responses and is implicated in various disorders, including cancer and autoimmune diseases. The compound has been identified as a potential therapeutic agent for treating conditions mediated by Btk, such as inflammation and certain types of cancer. Research indicates that derivatives of this compound can effectively inhibit Btk activity, leading to reduced inflammation and tumor growth in preclinical models .

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives, including those containing the isoxazole moiety, have demonstrated significant anti-inflammatory activity. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, making this compound a candidate for further investigation in inflammatory diseases .

1.3 Anticancer Activity

Recent advancements in drug design have highlighted the potential of pyrazole-containing compounds as anticancer agents. This compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms underlying these effects are being actively researched, with studies showing promising results in inhibiting growth in several cancer models .

Chemical Synthesis Applications

2.1 Synthetic Methodologies

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new pharmacologically active compounds. The methodologies involving this compound often utilize palladium-catalyzed reactions and other coupling techniques to create diverse derivatives with enhanced biological activities .

Case Studies

3.1 Inhibition of Btk Activity

A study conducted on a series of this compound derivatives showed that specific modifications could significantly enhance their potency as Btk inhibitors. The most active compounds demonstrated IC50 values in the low nanomolar range against Btk, indicating strong potential for therapeutic use in immune-related disorders .

3.2 Anticancer Screening

In another case study, researchers evaluated the anticancer properties of pyrazole derivatives containing the isoxazole ring, including this compound. The results indicated that these compounds could induce apoptosis in MCF7 breast cancer cells, with some derivatives achieving IC50 values below 50 µM, suggesting effective anticancer activity .

Data Summary Table

Application AreaKey FindingsReference
Btk InhibitionPotent inhibitors with low nanomolar IC50 values
Anti-inflammatoryInhibits pro-inflammatory cytokines
Anticancer ActivityInduces apoptosis in cancer cell lines
Synthetic IntermediateUseful for creating diverse pharmacologically active compounds

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

a) N-Methyl-(3-phenylisoxazol-5-yl)methylamine
  • Structure : Phenyl group at position 5, methylamine at position 3.
  • Key Differences: The phenyl group is aromatic and planar, offering π-π stacking interactions, whereas the cyclopropyl group is non-aromatic and introduces torsional strain. This difference may affect binding to hydrophobic pockets in biological targets .
  • Applications : Phenyl-substituted isoxazoles are common in kinase inhibitors due to their planar structure.
b) (5-Thien-2-ylisoxazol-3-yl)methylamine
  • Structure : Thienyl (sulfur-containing heteroaromatic) group at position 4.
  • Key Differences : The thienyl group’s sulfur atom can engage in hydrogen bonding and polar interactions, unlike the cyclopropyl group. This may alter solubility and redox properties .
c) 3-Amino-5-methyl-isoxazole
  • Structure: Methyl group at position 5, amino group at position 3.
  • The absence of a methylene-linked methylamine may reduce steric hindrance .

Core Heterocycle Variations

a) (3-Methyl-1-propyl-1H-pyrazol-4-yl)-methylamine
  • Structure : Pyrazole core (two adjacent nitrogen atoms) with methylamine.
  • Key Differences : Pyrazoles exhibit different electronic properties (e.g., stronger dipole moments) compared to isoxazoles. This could influence binding affinity in medicinal chemistry contexts .
b) Isoxazolyl Benzimidazoles
  • Structure : Fused isoxazole-benzimidazole systems.
  • The target compound’s monocyclic structure may offer greater conformational flexibility .

Data Table: Comparative Analysis

Compound Name Substituent (Position 5) Substituent (Position 3) Molecular Weight (g/mol) Key Properties/Applications
[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine Cyclopropyl CH₂NHCH₃ ~168.2 (estimated) Enhanced metabolic stability; drug candidates
N-Methyl-(3-phenylisoxazol-5-yl)methylamine Phenyl CH₂NHCH₃ 202.3 Kinase inhibition; aromatic interactions
(5-Thien-2-ylisoxazol-3-yl)methylamine Thienyl CH₂NH₂ 181.2 Solubility via sulfur interactions
3-Amino-5-methyl-isoxazole Methyl NH₂ 98.1 High reactivity; agrochemical intermediates
(3-Methyl-1-propyl-1H-pyrazol-4-yl)-methylamine - CH₂NH₂ (on pyrazole) 153.2 Catalysis; metal coordination

Research Findings and Implications

  • Synthetic Accessibility : Cyclopropyl-substituted isoxazoles may require specialized reagents (e.g., cyclopropane carboxaldehydes) compared to phenyl or methyl derivatives, which are synthesized via common aromatic coupling reactions .
  • Adsorption Behavior : Methylamine derivatives, such as the target compound, show varied adsorption energies on mineral surfaces depending on substituents. Cyclopropyl’s bulk may reduce adsorption compared to planar groups like phenyl .
  • Thienyl and phenyl analogs may target different protein domains due to electronic disparities .

Méthodes De Préparation

Cyclopropylisoxazole Core Construction

The isoxazole ring is commonly synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. For the 5-cyclopropyl substitution:

  • Method: A cyclopropyl-substituted alkyne or alkene is reacted with a nitrile oxide precursor under controlled conditions to yield the 5-cyclopropylisoxazole ring.
  • Key Reagents: Cyclopropylacetylene or cyclopropyl-substituted olefins, hydroximoyl chlorides or aldoximes as nitrile oxide precursors.
  • Conditions: Mild to moderate heating, often in the presence of a base to generate nitrile oxide in situ.

This approach ensures regioselective formation of the isoxazole ring with the cyclopropyl group at the 5-position.

Introduction of the Methylamine Side Chain

The methylamine moiety attached via a methylene linker at the 3-position can be introduced through:

  • Halomethylation followed by amination:
    • The 3-position of the isoxazole ring is first functionalized with a halomethyl group (e.g., chloromethyl or bromomethyl) using reagents like formaldehyde and hydrogen halides or halomethylating agents.
    • Subsequent nucleophilic substitution with methylamine yields the target [(5-Cyclopropylisoxazol-3-yl)methyl]methylamine.
  • Reductive amination:
    • The 3-position is oxidized or functionalized to an aldehyde or ketone intermediate.
    • Reaction with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) forms the methylamine derivative.

Alternative Synthetic Routes

  • Direct amination of isoxazolylmethanol derivatives:
    • Starting from 3-(hydroxymethyl)-5-cyclopropylisoxazole, conversion of the hydroxyl group to a good leaving group (e.g., tosylate) followed by displacement with methylamine.
  • Amide reduction approach:
    • Synthesis of 3-(carboxamide)-5-cyclopropylisoxazole followed by reduction (e.g., with lithium aluminum hydride) to the corresponding methylamine.

Detailed Research Findings and Data

While direct literature specifically on this compound is limited, related isoxazole derivatives and methylamine preparation methods provide insight:

Step Typical Conditions Yield (%) Notes
Cyclopropylisoxazole formation 1,3-dipolar cycloaddition, 60-80°C 70-85 Regioselective, requires fresh nitrile oxide generation
Halomethylation at 3-position Formaldehyde + HCl or paraformaldehyde, acidic medium 60-75 Control of mono-substitution critical to avoid polysubstitution
Nucleophilic substitution with methylamine Room temp to 50°C, excess methylamine, solvent like ethanol or DMF 65-80 Excess methylamine drives reaction to completion; purification by crystallization
Reductive amination alternative Methylamine + NaBH3CN, pH 6-7, room temp 70-85 Mild conditions preserve ring integrity

Note: The methylamine itself can be prepared by various methods, including the Hofmann rearrangement of acetamide or from formaldehyde and ammonium chloride, as detailed in recent synthetic studies. These methods ensure availability of pure methylamine for substitution reactions.

Analytical and Purification Considerations

  • Purity monitoring: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the presence of the isoxazole ring, cyclopropyl group, and methylamine substituent.
  • Chromatographic purification: Silica gel column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is employed.
  • Yield optimization: Careful control of temperature and stoichiometry during halomethylation and amination steps is crucial to maximize yield and minimize side products.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Advantages Limitations
Cyclopropylisoxazole ring formation 1,3-dipolar cycloaddition of cyclopropylalkyne with nitrile oxide High regioselectivity, moderate yield Requires generation of reactive nitrile oxide
Halomethylation + amination Formaldehyde + HCl; methylamine nucleophilic substitution Straightforward, scalable Possible side reactions, needs careful control
Reductive amination Isoxazole aldehyde + methylamine + NaBH3CN Mild conditions, high selectivity Requires aldehyde intermediate preparation
Amide reduction Isoxazole carboxamide + LiAlH4 Direct amine formation Harsh reducing conditions, sensitive substrates

Q & A

Basic Synthesis

Q: What are the common synthetic routes for [(5-Cyclopropylisoxazol-3-yl)methyl]methylamine, and what reaction conditions are critical for achieving high yields? A: The synthesis typically involves alkylation of a pre-functionalized isoxazole core. A key step is the reaction of 5-cyclopropylisoxazole-3-carbaldehyde with methylamine under reductive amination conditions, using sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at 40–60°C . Polar aprotic solvents like DMF or THF are preferred for intermediates, with strict temperature control (60–80°C) to avoid cyclopropyl ring opening . Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Advanced Synthesis

Q: How can researchers optimize the alkylation step to minimize by-product formation during synthesis? A: Byproduct suppression requires:

  • Solvent selection: Use DMF for enhanced nucleophilicity of the amine, but avoid prolonged heating to prevent degradation.
  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C) can improve selectivity for the methylamine moiety .
  • Stepwise functionalization: Introduce the cyclopropyl group before alkylation to reduce steric hindrance .
  • Reaction monitoring: Real-time LC-MS or TLC analysis ensures early detection of side products like N-over-alkylated species .

Basic Characterization

Q: What spectroscopic methods are recommended for confirming the structure, and what key spectral features should be identified? A:

  • NMR: 1^1H NMR should show the cyclopropyl multiplet (δ 1.0–1.5 ppm) and isoxazole proton (δ 6.2–6.5 ppm). The methylamine group appears as a singlet (δ 2.3–2.5 ppm) .
  • HRMS: A molecular ion peak at m/z 181.1104 (C9_9H13_{13}N2_2O+^+) confirms the molecular formula .
  • IR: Stretching bands at 1640 cm1^{-1} (C=N) and 3100 cm1^{-1} (N-H) validate the isoxazole and amine groups .

Advanced Characterization

Q: How can computational tools resolve ambiguities in structural elucidation of derivatives? A:

  • DFT calculations: Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data to confirm regiochemistry .
  • Molecular docking: Predict binding interactions of the cyclopropyl group with biological targets (e.g., enzymes) to rationalize bioactivity trends .
  • In silico fragmentation: Simulate HRMS/MS patterns using tools like CFM-ID to distinguish isomers .

Biological Activity

Q: What in vitro assays are suitable for evaluating antimicrobial potential, and how should controls be designed? A:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, using ciprofloxacin as a positive control .
  • Time-kill assays: Monitor bactericidal kinetics at 2× MIC over 24 hours. Include vehicle (DMSO) and growth controls to exclude solvent toxicity .
  • Cytotoxicity: Parallel testing on mammalian cells (e.g., HEK293) ensures selectivity (CC50_{50}/MIC ≥ 10) .

Data Contradiction Analysis

Q: How might cyclopropyl substituent variations affect adsorption behavior, and how can conflicting adsorption energy data be reconciled? A:

  • Surface interactions: Cyclopropyl’s ring strain increases adsorption energy on hydrophobic surfaces (e.g., kaolinite Si-O) but reduces it on hydrophilic Al-OH surfaces . Discrepancies arise from surface heterogeneity; use atomic force microscopy (AFM) to map binding sites .
  • Competitive adsorption: Co-solvents (e.g., methanol) may displace the compound, leading to underestimated energies. Control solvent polarity during experiments .
  • Computational validation: Compare experimental adsorption isotherms with MD simulations (e.g., GROMACS) to identify outliers .

Mechanistic Studies

Q: What strategies can elucidate the role of the cyclopropyl group in modulating reactivity or bioactivity? A:

  • Isosteric replacement: Synthesize analogs with cyclobutyl or phenyl groups and compare bioactivity/kinetics to assess steric/electronic contributions .
  • Isotopic labeling: Incorporate 13^{13}C into the cyclopropyl ring to track metabolic stability via LC-MS .
  • X-ray crystallography: Resolve co-crystal structures with target proteins (e.g., cytochrome P450) to visualize binding interactions .

Stability and Storage

Q: What conditions are optimal for long-term storage of this compound? A:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the isoxazole ring .
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the cyclopropyl group .
  • Solvent: Dissolve in anhydrous acetonitrile (not water) for >6-month stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine
Reactant of Route 2
Reactant of Route 2
[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.